molecular formula C22H23N5O4S B11301016 N-{2-[3-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide

N-{2-[3-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide

Cat. No.: B11301016
M. Wt: 453.5 g/mol
InChI Key: RLNQIJQYIILAEH-UHFFFAOYSA-N
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Description

N-{2-[3-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a triazinyl group, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with thiourea to form the triazinyl group. The final step involves the coupling of this intermediate with 2-methylpropanamide under specific conditions such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific solvents can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[3-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[3-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group provides potential for various substitutions, while the triazinyl group offers stability and reactivity. The propanamide group enhances its solubility and bioavailability, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C22H23N5O4S

Molecular Weight

453.5 g/mol

IUPAC Name

N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C22H23N5O4S/c1-13(2)20(29)24-17-7-5-4-6-16(17)19-21(30)25-22(27-26-19)32-12-18(28)23-14-8-10-15(31-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

RLNQIJQYIILAEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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